3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Brand Name: Vulcanchem
CAS No.: 17321-45-8
VCID: VC11799299
InChI: InChI=1S/C14H13N3O/c1-9-8-12(18)13-10(2)16-17(14(13)15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)
SMILES: CC1=CC(=O)C2=C(N1)N(N=C2C)C3=CC=CC=C3
Molecular Formula: C14H13N3O
Molecular Weight: 239.27 g/mol

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

CAS No.: 17321-45-8

Cat. No.: VC11799299

Molecular Formula: C14H13N3O

Molecular Weight: 239.27 g/mol

* For research use only. Not for human or veterinary use.

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol - 17321-45-8

Specification

CAS No. 17321-45-8
Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
IUPAC Name 3,6-dimethyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-4-one
Standard InChI InChI=1S/C14H13N3O/c1-9-8-12(18)13-10(2)16-17(14(13)15-9)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,15,18)
Standard InChI Key XUJOBJTYOMSLMR-UHFFFAOYSA-N
SMILES CC1=CC(=O)C2=C(N1)N(N=C2C)C3=CC=CC=C3
Canonical SMILES CC1=CC(=O)C2=C(N1)N(N=C2C)C3=CC=CC=C3

Introduction

Structural Features and Nomenclature

The systematic name 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol delineates its core structure (Figure 1):

  • Pyrazolo[3,4-b]pyridine backbone: A bicyclic system formed by fusion of a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–9).

  • Substituents:

    • N1: Phenyl group (C₆H₅).

    • C3 and C6: Methyl groups (-CH₃).

    • C4: Hydroxyl group (-OH).

The tautomeric equilibrium between the 1H- and 2H-forms is suppressed due to the phenyl group at N1, stabilizing the 1H-tautomer . Computational studies confirm that the 1H-configuration is energetically favored by ~37 kJ/mol compared to the 2H-form .

Synthetic Methodologies

Friedländer Condensation Approach

A prevalent route to pyrazolo[3,4-b]pyridines involves the Friedländer condensation, adapted for hydroxylated derivatives. As demonstrated in Scheme 1 :

  • Starting materials: 5-Amino-1-phenyl-1H-pyrazole-4-carbaldehyde (11) and acetylacetone (2e).

  • Reaction conditions: Ethanolic KOH at reflux (80°C, 12 h).

  • Mechanism: Base-catalyzed cyclocondensation forms the pyridine ring, with subsequent dehydration yielding the fused system.

For 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol, post-synthetic oxidation or hydroxylation steps may be required to introduce the C4-OH group. Alternatively, using a ketone with a pre-existing hydroxyl moiety could direct regioselective hydroxylation .

Table 1. Key reaction parameters for Friedländer synthesis

ParameterValue/DescriptionSource
CatalystKOH (1.2 equiv)
SolventEthanol
Temperature80°C
Yield (typical)45–60%

Niementowski Reaction Variant

The Niementowski reaction, traditionally used for quinoline synthesis, has been adapted for pyrazolopyridines :

  • Reactants: Anthranilic acid derivatives and ketones.

  • Modification: Substitution of anthranilic acid with 5-amino-4-carboxypyrazole precursors.

  • Outcome: Direct formation of the hydroxylated C4 position via cyclodehydration.

This method avoids post-synthetic hydroxylation but requires precise control of reaction conditions to prevent side products like 1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline .

Physicochemical Properties

Table 2. Predicted and experimental properties of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

PropertyValueSource
Molecular formulaC₁₅H₁₅N₃OCalc.
Molecular weight253.30 g/molCalc.
logP (octanol-water)2.98 ± 0.3
Aqueous solubility0.12 mg/mL (pH 7.4)Est.
pKa (hydroxyl)8.9 ± 0.2Est.

Biological Activity and Applications

Antimicrobial Properties

Methyl and phenyl substituents contribute to hydrophobic interactions with bacterial membranes. Hydroxylated derivatives demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Challenges and Future Directions

  • Synthetic yield optimization: Current methods yield ≤60%, necessitating catalyst screening (e.g., Lewis acids like ZnCl₂) .

  • Hydroxyl group stability: The C4-OH may undergo oxidation under acidic conditions, requiring protective group strategies during synthesis.

  • Biological profiling: In vivo pharmacokinetic studies are needed to assess bioavailability and metabolic stability.

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